1-Benzyl-1H-Indazole Derivatives: A Medicinal Chemistry Technical Guide
1-Benzyl-1H-Indazole Derivatives: A Medicinal Chemistry Technical Guide
This guide serves as an advanced technical resource for medicinal chemists and drug developers, focusing on the structural biology, synthetic challenges, and therapeutic applications of 1-benzyl-1H-indazole derivatives .
Executive Summary: The Privileged Indazole Scaffold
The 1H-indazole core is a recognized "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. While the core itself offers hydrogen bond donor/acceptor motifs, the N1-benzyl substitution is a critical determinant of bioactivity. It provides the necessary lipophilic bulk to occupy hydrophobic pockets in targets ranging from kinases (VEGFR) to metabolic enzymes (Hexokinase II) and nuclear receptors.
This guide analyzes the three dominant pharmacological classes of 1-benzyl-1H-indazoles:
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Metabolic Modulators: Lonidamine and its analogues (Gamendazole, Adjudin).[1]
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sGC Stimulators/HIF-1 Inhibitors: YC-1 and related furan-indazoles.[2]
Structural Classes & Mechanism of Action (MOA)
Class I: The Carboxylic Acid/Derivative Series (Metabolic & Reproductive Targets)
This class is defined by a carboxylic acid (or bioisostere) at position 3 and a halogenated benzyl group at position 1.
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Prototype: Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid).[2][4][5]
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Key Derivatives: Gamendazole (Acrylic acid derivative) and Adjudin (Hydrazide derivative).[2]
Mechanism of Action:
-
Oncology: Lonidamine inhibits mitochondrially bound hexokinase II , decoupling glycolysis from oxidative phosphorylation (the Warburg effect). It also inhibits the Mitochondrial Pyruvate Carrier (MPC) and Monocarboxylate Transporters (MCTs) , leading to intracellular acidification and apoptosis in cancer cells.
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Male Contraception: Gamendazole and Adjudin target the apical ectoplasmic specialization (ES) in Sertoli cells. They disrupt the adhesion between Sertoli cells and developing spermatids, causing premature sperm release (infertility) without affecting hormonal (testosterone/LH/FSH) axes.[5][6] Gamendazole specifically targets HSP90AB1 and eEF1A1 .[7]
Class II: The 3-Furyl Series (Cardiovascular & Hypoxia Targets)[2]
Mechanism of Action:
-
sGC Stimulation: YC-1 acts as an allosteric agonist for Soluble Guanylate Cyclase (sGC) , sensitizing the enzyme to low levels of NO and stimulating cGMP production independently of the heme moiety.
-
HIF-1
Inhibition: YC-1 promotes the degradation of Hypoxia-Inducible Factor 1 (HIF-1 ), blocking tumor angiogenesis and survival under hypoxic conditions.[2]
Comparative Data Table
| Compound | R1 (N1-Position) | R3 (C3-Position) | R6 (C6-Position) | Primary Target | Therapeutic Area |
| Lonidamine | 2,4-Dichlorobenzyl | -COOH | H | Hexokinase II, MPC | Cancer, BPH |
| Gamendazole | 2,4-Dichlorobenzyl | -CH=CH-COOH (trans) | -CF3 | HSP90AB1, eEF1A1 | Male Contraception |
| Adjudin | 2,4-Dichlorobenzyl | -CONHNH2 | H | Sertoli-Germ Cell Junctions | Male Contraception |
| YC-1 | Benzyl | 5-(hydroxymethyl)furan-2-yl | H | sGC, HIF-1 | Hypertension, Cancer |
| Bindazac | Benzyl | -O-CH2-COOH | H | Protein Denaturation | Inflammation (Cataracts) |
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the SAR evolution from Lonidamine to its high-potency derivatives.
Figure 1: Structural evolution of Lonidamine derivatives showing key modifications at C3 and C6 positions that shift bioactivity from broad metabolic inhibition to specific reproductive targeting.[2][4][6][10][12]
Synthetic Methodology: The Regioselectivity Challenge
The synthesis of 1-benzyl-1H-indazoles is dominated by the competition between N1-alkylation (thermodynamic product) and N2-alkylation (kinetic product).[2] Controlling this regioselectivity is the most critical step in process chemistry.
Regioselective Alkylation Protocol
Objective: Synthesize 1-benzyl-1H-indazole with >95% N1-selectivity.
Rationale: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][13] Under conditions that allow equilibration (thermodynamic control) or specific cation coordination, the N1-isomer is favored.[2]
Protocol (Self-Validating):
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Reagents: Indazole (1.0 eq), Sodium Hydride (NaH, 60% in oil, 1.2 eq), Benzyl Bromide (1.1 eq), THF (anhydrous).
-
Deprotonation:
-
Suspend NaH in anhydrous THF at 0°C under Argon.
-
Add Indazole solution dropwise.[2] Observation Check: Evolution of H2 gas indicates successful deprotonation.
-
Stir at RT for 30 min to ensure complete formation of the sodium indazolide salt.
-
-
Alkylation:
-
Cool to 0°C. Add Benzyl Bromide dropwise.[2]
-
Allow to warm to RT and stir for 4–12 hours.
-
-
Validation (TLC/NMR):
-
TLC: N1-benzyl isomers typically have higher Rf values than N2-isomers in Hexane/EtOAc systems due to lower polarity.[2]
-
1H-NMR (Critical Check):
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N1-Benzyl: The benzylic -CH2- appears around 5.6 ppm .[2] The C3-H proton is a singlet around 8.1 ppm .[2]
-
N2-Benzyl: The benzylic -CH2- appears roughly at the same region but often slightly shifted.[2] The definitive marker is the C3-H proton , which shifts downfield to ~8.3–8.5 ppm in N2-isomers due to the adjacent nodal plane of the N2-substitution.
-
NOESY: N1-benzyl protons show NOE correlation with the C7-H proton of the indazole ring.[2] N2-benzyl protons show NOE with C3-H.[2]
-
-
Synthetic Workflow Diagram
Figure 2: Decision tree for regioselective synthesis. The NaH/THF route is the industry standard for securing the N1-isomer required for Lonidamine/YC-1 analogues.
Biological Pathways: YC-1 Mechanism
The dual mechanism of YC-1 makes it a unique probe for hypoxia and cardiovascular signaling.[2]
Figure 3: Dual mechanism of YC-1.[2] It acts as an NO-independent sGC stimulator while simultaneously promoting the degradation of HIF-1
References
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Lonidamine Mechanism & Mitochondria
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Nancolas, B., et al. (2016). The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters.[14] Biochemical Journal.
-
-
Gamendazole & Male Contraception
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Adjudin Development
-
YC-1 and sGC Stimulation
-
Ko, F. N., et al. (1994). YC-1, a novel activator of platelet guanylate cyclase. Blood.
-
-
Indazole Regioselective Synthesis
-
Keating, J. J., & Alam, F. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
-
-
Bindazac (Bendazac)
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Guglielmi, G., et al. (1986). Pharmacological and toxicological studies on bendazac lysine salt. Arzneimittel-Forschung.
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